
2-Furyl 4-(((methylethyl)amino)thioxomethyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Furyl 4-(((methylethyl)amino)thioxomethyl)piperazinyl ketone” is a chemical compound with the CAS number 452958-19-9 . It has the molecular formula C13H19N3O2S and a molecular weight of 281.38 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©NC(=S)N1CCN(CC1)C(=O)C2=CC=CO2 . This notation provides a way to represent the structure using text, which can be useful for database searches and computational chemistry.Scientific Research Applications
Synthesis and Chemical Reactions
- Condensation Reactions : The condensation of furfural with methyl isobutyl ketone and phenyl-acetone by aqueous sodium hydroxide leads to compounds like 1-(2-furyl)-5-methyl-1-hexen-3-one, illustrating the chemical reactivity of furfural derivatives in the presence of alkali metals (Midorikawa, 1954).
- Conformational Analysis : The synthesis and conformational analysis of β-thioderivatives of 1-(2'-furyl)ethanol and their O-methyl derivatives have been reported, highlighting the structural and electronic properties of furyl-containing compounds (Alcudia et al., 1989).
Antibacterial Activity
- N-Substituted Piperazinyl Quinolones : A series of N-substituted piperazinyl quinolones with 2-furyl groups showed similar antibacterial activity against staphylococci when compared to reference drugs like norfloxacin and ciprofloxacin, indicating the potential for developing new antibacterial agents (Foroumadi et al., 1999).
Enantioselective Synthesis and Catalysis
- Chiral Tertiary 2-Furyl Alcohols : The enantioselective synthesis of chiral tertiary 2-furyl alcohols via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL was reported, demonstrating the utility of furyl compounds in asymmetric synthesis and their potential as key intermediates to bioactive compounds (Wu et al., 2008).
properties
IUPAC Name |
4-(furan-2-carbonyl)-N-propan-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-10(2)14-13(19)16-7-5-15(6-8-16)12(17)11-4-3-9-18-11/h3-4,9-10H,5-8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSFHCCFOSHDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


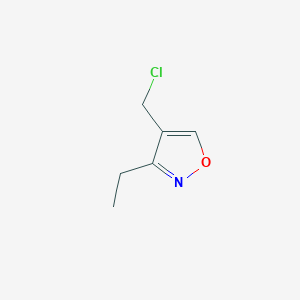
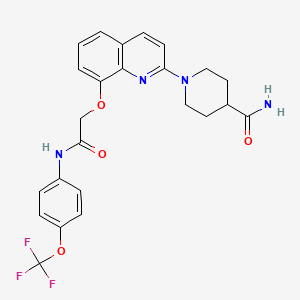
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)
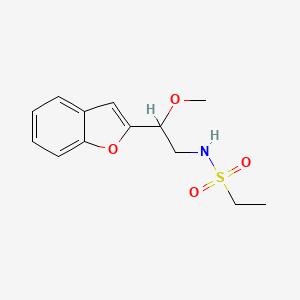

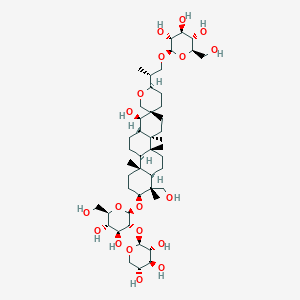
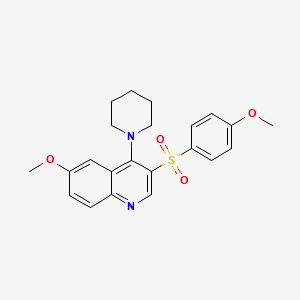
![N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2979000.png)

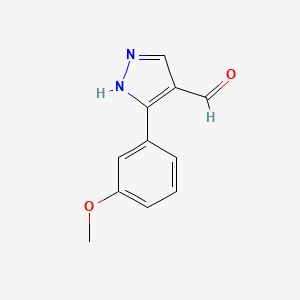

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2979010.png)